Product packaging for Fmoc-S-xanthyl-L-cysteine(Cat. No.:)

Fmoc-S-xanthyl-L-cysteine

Cat. No.: B1579578
M. Wt: 523.6
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Cysteine Thiol Protection in Contemporary Solid-Phase Peptide Synthesis (SPPS)

The synthesis of cysteine-containing peptides presents unique challenges in solid-phase peptide synthesis (SPPS). Cysteine's thiol (-SH) side chain is highly nucleophilic and susceptible to a variety of undesirable side reactions, including oxidation, which can lead to the unintended formation of disulfide bonds. sigmaaldrich.combachem.com If not properly managed, this reactivity can result in peptide dimerization, oligomerization, or incorrect disulfide bridge formation within the peptide sequence, compromising the structure and biological function of the final product. sigmaaldrich.combachem.com

The Role of the Xanthyl (Xan) Group in Orthogonal Protecting Group Strategies

The xanthyl (Xan) group is an acid-labile protecting group that plays a significant role in orthogonal protection schemes in peptide synthesis. iris-biotech.denih.gov Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others using different chemical conditions. peptide.com This principle is crucial for the synthesis of complex peptides with multiple functional side chains or for on-resin modifications like cyclization. iris-biotech.de

The S-xanthyl group on cysteine is stable to the basic conditions (typically piperidine) used to remove the Nα-Fmoc group during chain elongation. iris-biotech.de However, it is labile to acid. iris-biotech.de This differential stability is the essence of its utility in an orthogonal strategy. Specifically, the S-Xan group can be removed under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in the presence of a scavenger like a silane. iris-biotech.denih.gov This allows for the selective deprotection of the cysteine thiol while other acid-labile side-chain protecting groups, like tert-butyl (tBu), remain intact. iris-biotech.de This selective deprotection enables chemists to perform specific reactions on the cysteine residue, such as forming a disulfide bond on the solid support before the final cleavage of the peptide from the resin. nih.gov

The table below outlines the cleavage conditions for the Xan group as reported for the analogous selenocysteine (B57510) derivative, demonstrating its utility in orthogonal schemes.

Protecting GroupReagentConditionsScavengerResult
Xanthyl (Xan) 0.1% TFA1 hourSilane (e.g., Et3SiH)Cleaved
Xanthyl (Xan) 0.2% TFA10 minutesSilane (e.g., Et3SiH)Cleaved
Xanthyl (Xan) 10% TFANot specifiedβ-mercaptoethanolCleaved
Data derived from studies on the analogous Fmoc-L-Sec(Xan)-OH derivative, indicating the lability of the Xan group under dilute acid conditions. iris-biotech.de

Historical Development and Evolution of Fmoc-Based Peptide Synthesis Methodologies

The foundation of modern peptide synthesis was laid by R. Bruce Merrifield in the early 1960s with the invention of solid-phase peptide synthesis (SPPS). peptide.com This revolutionary approach, which anchored the growing peptide chain to an insoluble resin support, dramatically simplified the purification process and enabled automation. The initial strategy, known as the Boc/Bzl method, utilized the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl-based groups for side-chain protection. iris-biotech.de

A major evolution in SPPS came in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. acs.org By the late 1970s, the Fmoc group was integrated into SPPS, leading to the development of the Fmoc/tBu strategy. acs.org This new method offered a significant advantage: the cleavage conditions were much milder. The Fmoc group is removed by a base (like piperidine), while the side-chain protecting groups (like tBu) and the resin linker are cleaved by a moderately strong acid (TFA). iris-biotech.de This "orthogonal" approach avoided the use of harsh acids like liquid hydrogen fluoride (B91410) (HF) required in the Boc/Bzl strategy, making it compatible with a wider range of sensitive peptide sequences and modifications. iris-biotech.de

The development of the Fmoc strategy spurred further innovation in protecting group chemistry. To meet the demands of synthesizing increasingly complex peptides with multiple disulfide bonds, a diverse toolkit of cysteine-protecting groups was developed. ucl.ac.ukrsc.org These groups needed to be compatible with Fmoc chemistry while offering a range of stabilities to allow for selective deprotection. The introduction of the S-xanthyl protecting group for cysteine by Han and Barany in 1997 was a part of this evolution, providing a highly acid-sensitive option that expanded the possibilities for orthogonal protection schemes in Fmoc-SPPS. iris-biotech.de

The following table provides a timeline of key milestones in the development of peptide synthesis.

YearMilestoneSignificance
1963 Merrifield develops Solid-Phase Peptide Synthesis (SPPS).Revolutionized peptide synthesis by simplifying purification and enabling automation. peptide.com
1970 Carpino and Han introduce the Fmoc protecting group.Provided a base-labile alternative to the acid-labile Boc group. acs.org
Late 1970s The Fmoc/tBu strategy is developed and adopted for SPPS.Established a widely used orthogonal protection scheme with milder cleavage conditions. acs.org
1997 Han and Barany report on S-xanthenyl protecting groups for cysteine in Fmoc synthesis.Introduced a highly acid-labile protecting group for cysteine, enhancing orthogonal strategies. iris-biotech.de

Properties

Molecular Weight

523.6

Origin of Product

United States

Synthetic Methodologies for Fmoc S Xanthyl L Cysteine

Precursor Synthesis and Functionalization of L-Cysteine

The journey to Fmoc-S-xanthyl-L-cysteine begins with the strategic functionalization of L-cysteine. Cysteine is a unique amino acid due to its thiol side chain, which is highly nucleophilic and susceptible to oxidation, necessitating protection during peptide synthesis. rsc.orgacs.org The initial step often involves the preparation of L-cysteine in a form suitable for the subsequent S-alkylation reaction. This may involve dissolving L-cysteine in an appropriate solvent system that facilitates the reaction with the xanthylating agent.

The functionalization of cysteine is a critical aspect of peptide chemistry. acs.org The thiol group's reactivity allows for various modifications, but for the synthesis of this specific compound, the focus is on introducing the xanthyl group. ucl.ac.uknih.gov This process must be conducted under conditions that prevent unwanted side reactions, such as the formation of disulfide bonds (cystine). acs.org

Regioselective S-Xanthylation Strategies

The core of the synthesis is the regioselective S-xanthylation of the cysteine thiol group. This reaction involves the specific alkylation of the sulfur atom. researchgate.netrsc.org Xanthydrol (9-hydroxyxanthene) is the key reagent used to introduce the xanthyl protecting group. chemicalbook.comchemicalbook.com The reaction is typically carried out in an acidic medium, such as acetic acid, which facilitates the formation of the S-xanthyl bond. chemicalbook.comresearchgate.net Research indicates that in an acetic acid solution, xanthydrol reacts with the side chains of several amino acids, including cysteine. chemicalbook.com

The selectivity of this reaction for the thiol group over other nucleophilic sites on the amino acid is crucial. nih.gov The conditions are optimized to favor the formation of the S-C bond, yielding S-xanthyl-L-cysteine. The xanthyl group is favored for its stability under the basic conditions used for Fmoc group removal during SPPS, yet it can be cleaved under specific acidic conditions at the final stage of peptide synthesis. acs.orgpeptide.com

A general reaction scheme for S-xanthylation is depicted below: L-Cysteine + Xanthydrol (in acidic medium) → S-Xanthyl-L-cysteine

N-alpha-Fmoc Introduction and Protecting Group Strategies

With the sulfhydryl group protected, the next step is the introduction of the Fmoc group at the N-terminus of S-xanthyl-L-cysteine. nih.gov This is a standard procedure in Fmoc-based peptide synthesis. rsc.orgiris-biotech.de The Fmoc group is introduced by reacting S-xanthyl-L-cysteine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base.

The choice of protecting groups is a cornerstone of successful peptide synthesis. acs.orgucl.ac.uksigmaaldrich.com The orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is essential. iris-biotech.deadventchembio.com In this case, the Fmoc group is base-labile (removed by a base like piperidine), while the S-xanthyl group is acid-labile. acs.orgiris-biotech.de This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the S-xanthyl protection. rsc.org

Protecting GroupChemical NamePoint of AttachmentRemoval Conditions
Fmoc 9-Fluorenylmethyloxycarbonylα-Amino groupBase (e.g., Piperidine)
Xan XanthylSulfhydryl group (Side chain)Acid (e.g., TFA) with scavengers

Purification and Isolation Techniques in Laboratory Scale Synthesis

Following the final reaction step, the desired product, this compound, must be isolated and purified. Common laboratory-scale techniques include precipitation, crystallization, and chromatography.

Initially, the crude product may be precipitated from the reaction mixture by adding a non-solvent. The resulting solid is then collected by filtration. researchgate.net For further purification, recrystallization from a suitable solvent system, such as ethanol, can be employed to obtain a product of higher purity. chemicalbook.com

High-performance liquid chromatography (HPLC) is a powerful technique for both analyzing the purity of the final product and for purification. acs.org Analytical HPLC can be used to assess the purity, while preparative HPLC can be used to isolate the pure compound from any remaining starting materials or by-products. The final product is typically a white to off-white powder. chemimpex.com

Typical Purification Steps:

Precipitation: The crude product is precipitated from the reaction mixture.

Filtration: The solid product is separated from the liquid.

Washing: The solid is washed to remove residual impurities.

Recrystallization: The product is dissolved in a minimal amount of a hot solvent and allowed to cool, forming pure crystals.

Chromatography (Optional): Techniques like HPLC are used for achieving high purity.

Drying: The purified product is dried under vacuum.

Advanced Protecting Group Chemistry and Reactivity of Fmoc S Xanthyl L Cysteine

Stability and Chemical Behavior of the Xanthyl (Xan) Thiol Protecting Group

The xanthyl group is a highly acid-sensitive protecting group employed for the thiol functionality of cysteine. Its chemical behavior is defined by its lability under specific acidic conditions, which allows for its selective removal, and its stability to the basic conditions used for N-alpha-Fmoc group removal. This dual characteristic is fundamental to its application in orthogonal peptide synthesis strategies.

Comparative Analysis of Acid Lability (e.g., vs. Trityl, Mmt)

The utility of a side-chain protecting group in Fmoc-SPPS is often determined by its acid lability relative to other groups. The cleavage of these groups proceeds via the formation of a stable carbocation intermediate upon acidolysis. researchgate.net The stability of this cation dictates the acid concentration required for efficient removal. The xanthyl group, along with trityl (Trt) and 4-methoxytrityl (Mmt), are among the most acid-labile protections used for cysteine.

The Mmt group is known to be more acid-labile than the standard Trt group due to the electron-donating effect of the methoxy (B1213986) substituent, which stabilizes the resulting carbocation. peptide.compeptide.com The Xan group exhibits even greater acid sensitivity, comparable to or exceeding that of Mmt. This high lability allows for the deprotection of Cys(Xan) under exceptionally mild acidic conditions, often using trifluoroacetic acid (TFA) concentrations as low as 0.1-1% in a solvent like dichloromethane (B109758) (DCM). peptide.comiris-biotech.desigmaaldrich.com In contrast, the complete removal of the Trt group typically requires much harsher conditions, such as high concentrations of TFA (e.g., 95%). peptide.com This positions the Xan group as one of the most labile thiol protecting groups available for Fmoc chemistry.

Table 1: Comparative Acid Lability of Cysteine Thiol Protecting Groups

Protecting GroupStructureTypical Deprotection ConditionsRelative Lability
Xanthyl (Xan) 9H-xanthen-9-yl0.1-2% TFA in DCM iris-biotech.desigmaaldrich.comVery High
Methoxytrityl (Mmt) (4-Methoxyphenyl)diphenylmethyl1-2% TFA in DCM peptide.compeptide.comVery High
Trityl (Trt) Triphenylmethyl>90% TFA peptide.comHigh

Orthogonality with N-alpha-Fmoc and Other Standard Side-Chain Protecting Groups

The concept of orthogonal protection is a cornerstone of modern solid-phase peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. peptide.comucl.ac.uk The Fmoc-Cys(Xan)-OH building block is a prime example of an orthogonal system. The N-alpha-Fmoc group is labile to basic conditions, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), which are used iteratively to elongate the peptide chain. nih.goviris-biotech.de

Conversely, the S-xanthyl group is stable to these basic conditions but is readily cleaved by mild acid. rsc.org This differential stability ensures that the cysteine side-chain remains protected during the entire peptide assembly process. Furthermore, the Xan group is orthogonal not only to the Fmoc group but also to other classes of side-chain protecting groups, such as the very acid-stable acetamidomethyl (Acm) group and base-stable but strongly acid-labile groups like tert-butyl (tBu). issuu.com This orthogonality is crucial for complex synthetic strategies, including the on-resin, site-specific modification of cysteine residues or the regioselective formation of multiple disulfide bonds. sigmaaldrich.com

Deprotection Mechanisms and Kinetics of the Xanthyl Group

The removal of the xanthyl protecting group is a critical step that must be carefully controlled to ensure the integrity of the final peptide. The mechanism is an acid-mediated process, and its efficiency is highly dependent on the reaction conditions.

Acid-Mediated Cleavage under Varying Conditions (e.g., TFA concentrations)

The deprotection of the S-xanthyl group is initiated by protonation of the ether oxygen within the xanthene ring system by a strong acid like TFA. This is followed by the cleavage of the carbon-sulfur bond, which releases the cysteine thiol and generates a highly stabilized xanthyl carbocation. researchgate.net

The kinetics of this cleavage are highly sensitive to the concentration of TFA. Research on the analogous Fmoc-selenocysteine(Xan)-OH has provided detailed kinetic data that is largely applicable to the cysteine derivative. Using a silane-based scavenger, deprotection can be achieved with just 0.2% TFA in as little as 10 minutes. iris-biotech.de A slightly lower concentration of 0.1% TFA requires a longer reaction time of 1 hour for complete removal. iris-biotech.de When a less efficient thiol-based scavenger is used, a significantly higher TFA concentration of 10% is necessary to achieve effective deprotection. iris-biotech.de This demonstrates a clear relationship between acid concentration and the rate of cleavage.

Table 2: Deprotection Kinetics of the S-Xanthyl Group with Varying TFA Concentrations

TFA ConcentrationScavenger TypeReaction TimeReference
0.1%Silane (e.g., TES)60 minutes iris-biotech.de
0.2%Silane (e.g., TES)10 minutes iris-biotech.de
10%Thiol (e.g., β-mercaptoethanol)Not specified, but required iris-biotech.de

Role of Scavengers (e.g., silanes, thiols) in Preventing Side Reactions During Xanthyl Removal

Upon acid-mediated cleavage, the liberated xanthyl cation is a reactive electrophile. If not neutralized, it can re-alkylate the newly deprotected and highly nucleophilic cysteine thiol. sigmaaldrich.com It can also react with other nucleophilic residues in the peptide sequence, such as the indole (B1671886) ring of tryptophan. researchgate.net To prevent these deleterious side reactions, a "scavenger" must be included in the deprotection cocktail. beilstein-journals.org

Scavengers are nucleophilic compounds added in excess to trap the reactive carbocations. Silanes, such as triisopropylsilane (B1312306) (TIS) and triethylsilane (TES), are highly effective scavengers. issuu.com They function as hydride donors, irreversibly reducing the xanthyl cation to the neutral 9H-xanthene, thus preventing side reactions. researchgate.netnih.gov Thiol-based scavengers, like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT), are also employed. polypeptide.comnih.gov However, silanes are often preferred as they can enable the use of lower TFA concentrations and are considered highly efficient at quenching carbocations. iris-biotech.dewikipedia.org

Influence of Reaction Solvent Systems on Deprotection Efficiency

The choice of solvent is critical for the efficiency of the deprotection reaction in solid-phase peptide synthesis. The solvent system must swell the resin support, allowing the cleavage reagents to access the peptide chains, and must also fully dissolve all components of the cleavage cocktail. nih.gov

Mechanistic Insights into N-alpha-Fmoc Deprotection Processes

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-alpha-amino group is a critical step in solid-phase peptide synthesis (SPPS). genscript.com This process, known as deprotection, must be efficient and selective to ensure the integrity of the growing peptide chain. genscript.com The mechanism is a base-catalyzed elimination reaction, which proceeds under mild conditions, a key advantage of the Fmoc/tBu orthogonal protection strategy. genscript.compeptide.com

The deprotection is typically achieved by treating the Fmoc-protected peptide with a secondary amine base, most commonly a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). genscript.compublish.csiro.au The reaction is significantly faster in polar solvents. publish.csiro.au The process follows a two-step mechanism, beginning with the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the base. nih.gov This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion, which is a stable 14-electron system that fulfills Hückel's rule. total-synthesis.com

This initial step is followed by a β-elimination (E1cb-type mechanism) that cleaves the C-O bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. publish.csiro.aubeilstein-journals.org To prevent the reactive DBF from undergoing side reactions with the newly liberated amine of the peptide, it is trapped by the excess secondary amine base present in the reaction mixture. publish.csiro.auunibo.it In the case of piperidine, this results in the formation of a stable DBF-piperidine adduct. publish.csiro.aunih.gov

Table 1: Key Reagents in N-alpha-Fmoc Deprotection

Reagent Type Examples Role in Deprotection Citations
Bases Piperidine, Piperazine, Morpholine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Initiate the deprotection by abstracting the acidic proton from the fluorene ring. publish.csiro.aunih.gov DBU is a much faster deprotecting agent than piperidine. peptide.com genscript.compeptide.compublish.csiro.aubeilstein-journals.org
Solvents Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP) Provide a polar medium to facilitate the reaction. genscript.comnih.gov genscript.comnih.govacs.org

| Scavengers | Piperidine, Thiol scavengers | Trap the reactive dibenzofulvene (DBF) intermediate to form a stable adduct. publish.csiro.aupeptide.com | publish.csiro.aupeptide.com |

While this mechanism is generally applicable, the presence of specific amino acid residues, such as cysteine, can introduce alternative reaction pathways. In the context of Fmoc-S-xanthyl-L-cysteine, the critical step is the deprotection of the N-alpha-Fmoc group to allow for peptide chain elongation. During this process, the thiol group of the cysteine side chain, even when protected by the S-xanthyl group, can influence the reaction.

A significant mechanistic insight involves an unexpected transprotection reaction. It has been observed that during the N-alpha-Fmoc deprotection of cysteine derivatives, the cysteine thiolate can act as a nucleophile. beilstein-journals.org This thiolate can add to the exocyclic double bond of the dibenzofulvene (DBF) intermediate formed during the deprotection. beilstein-journals.org This side reaction results in the formation of an S-fluorenylmethyl (S-Fm) protected thioether, effectively transferring the fluorenyl moiety from the N-alpha-amino group to the sulfur side chain. beilstein-journals.org The propensity for this transprotection is influenced by the concentration of the base used. beilstein-journals.org Standard SPPS conditions using 20% piperidine in DMF generally lead to complete and desired deprotection. beilstein-journals.org

Table 2: Products and By-products of N-alpha-Fmoc Deprotection of Cysteine Derivatives

Product Type Specific Compound Formation Mechanism Citations
Primary Product Deprotected Peptide (free N-terminal amine) Base-catalyzed β-elimination of the Fmoc group. genscript.comnih.gov genscript.comnih.gov
By-product Dibenzofulvene (DBF)-Base Adduct (e.g., DBF-Piperidine) Trapping of the reactive DBF intermediate by the excess amine base. publish.csiro.auunibo.it publish.csiro.auunibo.itnih.gov
By-product Carbon Dioxide Released during the β-elimination step. beilstein-journals.org beilstein-journals.orgacs.org

| Potential Side Product | S-fluorenylmethyl (S-Fm) Cysteine Adduct | Nucleophilic attack of the cysteine thiolate on the DBF intermediate (transprotection). beilstein-journals.org | beilstein-journals.org |

This transprotection phenomenon highlights a key aspect of the reactivity of cysteine derivatives during Fmoc-based peptide synthesis. While the S-xanthyl group is designed to protect the cysteine thiol, the conditions of Fmoc deprotection can still lead to side reactions involving the sulfur atom, underscoring the importance of carefully controlled reaction conditions.

Applications of Fmoc S Xanthyl L Cysteine in Complex Peptide Architectures

Strategic Incorporation of Cysteine Residues in Solid-Phase Peptide Synthesis

The incorporation of cysteine residues into a peptide sequence during solid-phase peptide synthesis (SPPS) is a critical step that requires careful selection of protecting groups to prevent unwanted side reactions. sigmaaldrich.com Fmoc-S-xanthyl-L-cysteine is an Fmoc-protected cysteine derivative that serves as a key building block in the synthesis of peptides. chemimpex.comcalpaclab.comscbt.com The xanthyl (Xan) group protecting the sulfur atom offers stability and enhances solubility. scbt.com

The use of this compound is particularly advantageous in Fmoc-based SPPS. bachem.com The Xan protecting group is labile to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin. sigmaaldrich.comiris-biotech.de This means that the sulfhydryl group of cysteine is deprotected simultaneously with the cleavage, yielding the peptide in its reduced, monomeric form, ready for subsequent disulfide bond formation. sigmaaldrich.com This is in contrast to other protecting groups that might require separate, harsh deprotection steps that could compromise the integrity of the peptide. researchgate.net

The stability of the xanthyl group to the basic conditions used for Fmoc group removal during chain elongation, coupled with its acid lability, makes it an orthogonal protecting group in the context of SPPS. This orthogonality is crucial for the successful synthesis of complex peptides where precise control over the deprotection of specific residues is necessary. scbt.com

Furthermore, the xanthyl group has been reported to be stable at room temperature for extended periods, which is a practical advantage in the laboratory setting. iris-biotech.denih.gov This contrasts with some other cysteine-protecting groups that may be less stable. nih.gov The choice of the appropriate sulfhydryl-protecting group is of paramount importance, as a suboptimal choice can lead to significant difficulties during synthesis and disulfide bond formation. sigmaaldrich.com

Controlled Disulfide Bond Formation and Cyclization Strategies

The formation of disulfide bonds is a key post-synthetic modification that imparts structural stability and biological activity to many peptides. bachem.com this compound plays a crucial role in strategies aimed at the controlled formation of these bonds. The ability to form stable cyclic peptides through disulfide bonds is of significant interest in medicinal chemistry. chemimpex.com

On-Resin Disulfide Bridging Methodologies

Performing disulfide bond formation while the peptide is still attached to the solid support, known as on-resin cyclization, offers several advantages. bachem.com It can favor intramolecular cyclization over intermolecular dimerization or polymerization, which can be a problem in solution-phase oxidation, especially at high peptide concentrations. bachem.com

While the xanthyl group is typically removed during the final TFA cleavage, specific strategies can be employed to achieve on-resin disulfide bridging. By using very mild acid conditions that selectively cleave the Xan group without cleaving the peptide from the resin, the free thiol groups can be exposed for on-resin oxidation. For instance, dilute TFA in the presence of scavengers can trigger the removal of the xanthyl group. iris-biotech.de Once the protecting groups are removed, various oxidizing agents can be used to form the disulfide bridge directly on the resin. researchgate.net This approach simplifies the purification process as excess reagents and byproducts can be easily washed away from the resin-bound peptide. bachem.com Methodologies using reagents like N-chlorosuccinimide (NCS) have been developed for on-resin disulfide bond formation. mdpi.comnih.govacs.org

Solution-Phase Oxidative Folding Post-Cleavage

Following the cleavage of the peptide from the resin and the simultaneous removal of the S-xanthyl protecting groups, the linear peptide with free cysteine residues is obtained. sigmaaldrich.com This linear precursor is then subjected to oxidative folding in solution to form the desired disulfide bonds. bachem.com This is a common strategy, particularly for peptides with a single disulfide bridge. bachem.com

The process typically involves dissolving the crude peptide in a dilute aqueous buffer, often containing organic co-solvents, to favor intramolecular bond formation. bachem.comnih.gov Various oxidizing agents can be employed, including air oxidation, dimethyl sulfoxide (B87167) (DMSO), or potassium ferricyanide. bachem.comgoogle.com The choice of conditions, such as pH and the presence of redox systems like reduced and oxidized glutathione, can be optimized to promote the formation of the thermodynamically most stable disulfide isomer. sigmaaldrich.combachem.com For peptides with multiple disulfide bonds, this "oxidative folding" approach relies on the intrinsic folding propensity of the peptide to achieve the native disulfide connectivity. bachem.comnih.gov

Sequential and Selective Disulfide Formation in Multi-Cysteine Peptides

The synthesis of peptides containing multiple disulfide bonds presents a significant challenge, as it requires the regioselective formation of specific disulfide linkages. springernature.comrockefeller.edu This is achieved by using a combination of orthogonal cysteine-protecting groups that can be removed selectively under different conditions. nih.gov

In this context, this compound can be used in combination with other cysteine derivatives bearing protecting groups that are stable to the acidic conditions used to remove the xanthyl group. For example, the acetamidomethyl (Acm) group is stable to TFA but can be removed later using reagents like iodine or silver ions. sigmaaldrich.comrsc.org

A typical strategy would involve:

Synthesizing the peptide with cysteines protected by both xanthyl and Acm groups.

Cleaving the peptide from the resin with TFA, which simultaneously removes the xanthyl groups, leaving the Acm groups intact.

Forming the first disulfide bond between the deprotected cysteines in solution.

Purifying the singly-bridged peptide.

Removing the Acm groups and forming the second disulfide bond. rsc.orgmdpi.com

This sequential approach provides precise control over the disulfide bond connectivity, which is crucial for the synthesis of complex, multi-cyclic peptides with defined structures and biological activities. researchgate.netspringernature.com

Synthesis of Modified and Conjugated Peptides Incorporating Cysteine

The unique reactivity of the cysteine thiol group makes it a prime target for site-selective modification and conjugation. explorationpub.com Cysteine's high nucleophilicity and relatively low abundance in proteins make it an ideal handle for attaching various moieties, such as fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs. explorationpub.comnih.gov

The use of this compound allows for the strategic placement of a cysteine residue that, after cleavage and deprotection, presents a free thiol group ready for conjugation. sigmaaldrich.com This enables the synthesis of a wide range of modified peptides. For instance, maleimide-based reagents are commonly used to react with the cysteine thiol to form stable thioether bonds, a strategy employed in the development of antibody-drug conjugates (ADCs). explorationpub.comrsc.org

Other conjugation chemistries targeting the cysteine thiol include reactions with ynamides and chlorooximes, which offer rapid and specific modifications under physiological conditions. nih.govacs.orgnih.gov These methods allow for the introduction of various functional groups, including biotin (B1667282) tags for affinity purification or fluorescent probes for imaging applications. nih.govacs.org

Utility in the Construction of Peptide-Based Bioconjugates for Research Applications

The ability to create well-defined peptide bioconjugates is essential for a multitude of research applications, from studying protein-protein interactions to developing novel therapeutic and diagnostic agents. chemimpex.comexplorationpub.com this compound is instrumental in this process by providing a reliable method for incorporating a reactive cysteine at a specific position within a synthetic peptide.

For example, a synthetic peptide containing a single cysteine residue, introduced using this compound, can be conjugated to a larger protein to create a chimeric molecule with combined functionalities. nih.gov This has been demonstrated in the creation of trifunctional proteins containing a targeting moiety, a fluorescent reporter, and a site for further modification. nih.gov

Furthermore, the strategic placement of cysteine residues allows for the construction of "stapled" peptides, where a synthetic linker is used to bridge two cysteine residues, constraining the peptide into a specific conformation. explorationpub.comnih.gov This can enhance the peptide's stability and bioactivity.

The versatility of cysteine modification, enabled by the use of precursors like this compound, provides researchers with a powerful toolkit to design and synthesize sophisticated peptide-based bioconjugates for a wide array of applications in chemical biology and drug discovery. nih.govacs.org

Contributions to the Synthesis of DNA-Encoded Chemical Libraries (DECLs)

The construction of DNA-Encoded Chemical Libraries (DECLs) represents a significant paradigm shift in drug discovery, enabling the synthesis and screening of vast collections of chemical entities, often numbering in the billions. delivertherapeutics.comrsc.org This technology merges the combinatorial power of synthetic chemistry with the replicable and readable nature of a DNA barcode, which uniquely identifies each chemical structure. rsc.org A critical area within DECL development is the synthesis of complex peptide architectures, as peptides offer a unique chemical space between small molecules and large biologics. delivertherapeutics.com The synthesis of these peptide-based DECLs, however, imposes stringent constraints on the chemical methods employed, particularly concerning the choice of protecting groups, due to the inherent sensitivity of the DNA tag. delivertherapeutics.comacs.org

In standard Fmoc-based solid-phase peptide synthesis (SPPS), a wide array of side-chain protecting groups are utilized, which are typically removed at the final stage by treatment with strong acids like trifluoroacetic acid (TFA). nih.govsigmaaldrich.com this compound is one such building block, where the xanthyl (Xan) group protects the reactive thiol of the cysteine side chain. peptide.com The Xan group is known for its stability during peptide chain elongation but requires acidic conditions for its removal. peptide.com

However, the very property that makes the S-xanthyl group effective in traditional peptide synthesis—its acid lability—renders it incompatible with the synthesis of DNA-encoded peptides. The DNA backbone is susceptible to degradation under the strongly acidic conditions (e.g., TFA) needed to cleave the S-xanthyl group. delivertherapeutics.comacs.org Research into on-DNA peptide synthesis has established that the DNA tag is generally intolerant to acidic conditions where the pH drops below 4. delivertherapeutics.comacs.org This fundamental incompatibility precludes the use of this compound and other traditional acid-labile protecting groups in DECL synthesis.

This limitation has spurred significant research into identifying and developing alternative, DNA-compatible cysteine protecting group strategies. The challenge lies in finding a group that is stable throughout the coupling cycles and can be removed under conditions that leave the DNA barcode intact. One such alternative that has been explored is the S-tert-butylsulfenyl (S-tBu) group. In a key study on solution-phase Fmoc-based peptide synthesis for DECLs, Fmoc-Cys(StBu)-OH was identified as a satisfactory, albeit imperfect, option. acs.org While it demonstrated efficient coupling on a DNA headpiece, its use was associated with a significant side reaction: a base-catalyzed β-elimination that occurred during the coupling step. acs.org

The exploration of protecting groups for on-DNA synthesis highlights the unique chemical challenges posed by the DECL platform. The incompatibility of established reagents like this compound has forced a re-evaluation of orthogonal protection strategies, driving innovation toward methods that operate under mild, DNA-friendly conditions.

Research Findings on Cysteine Protecting Group Compatibility in DECL Synthesis

Detailed studies have focused on establishing robust protocols for on-DNA peptide synthesis, which includes a critical evaluation of protecting group strategies for reactive amino acids. The findings underscore the strict limitations imposed by the DNA component.

Protecting Group StrategyDeprotection ConditionsDNA CompatibilityFindings & Limitations
S-xanthyl (Xan) Strong acid (e.g., TFA) with scavengers. peptide.comNo Requires strongly acidic conditions which lead to the degradation of the DNA backbone. delivertherapeutics.comacs.org
S-trityl (Trt) Strong acid (e.g., TFA). sigmaaldrich.comNo Considered a traditional protecting group that is maladapted for the DECL platform due to its acid-lability. acs.org
S-tert-butylsulfenyl (S-tBu) Reductive cleavage.Yes Found to be a satisfactory protecting group for on-DNA synthesis. However, its use can lead to a base-catalyzed β-elimination side reaction during coupling. acs.orgnih.gov
Nε-Boc (Lysine) Thermal deprotection (e.g., pH 9.5 borate (B1201080) buffer, 80 °C). acs.orgnih.govYes A robust and DNA-compatible method, demonstrating that alternatives to acid-based deprotection are feasible. acs.org

These findings illustrate that the primary contribution of reagents like this compound to the field of DECLs has been to define the chemical boundaries of the platform. Its incompatibility has been a crucial factor in guiding the development of novel, orthogonal protecting group strategies that are essential for expanding the chemical space accessible to DNA-encoded peptide libraries.

Challenges and Mitigation Strategies in Peptide Synthesis Involving Fmoc S Xanthyl L Cysteine

Minimization of Racemization at Cysteine during Coupling and Deprotection

Cysteine is one of the amino acids most prone to racemization during peptide synthesis. peptide.com This loss of stereochemical integrity is a significant concern, particularly when cysteine is the C-terminal residue. The process can be exacerbated by the basic conditions used for Fmoc deprotection and during the activation step of the coupling reaction.

Mitigation Strategies:

Choice of Coupling Reagents: The extent of racemization is highly dependent on the coupling method. Base-mediated activation methods, such as those using HBTU/DIPEA, are known to increase racemization, a problem that is further intensified by microwave heating. To minimize this, coupling should be performed under acidic or neutral conditions. The use of preformed symmetrical anhydrides or OPfp esters, as well as activation with DIPCDI/HOBt or DIPCDI/Oxyma, has been shown to result in negligible racemization. nih.gov The use of hindered amines, like 2,4,6-collidine, in place of more common bases like N-methylmorpholine, can also suppress racemization during cysteine coupling. researchgate.netnih.gov

S-Protecting Groups: The nature of the sulfur-protecting group plays a crucial role. While the bulky trityl (Trt) group is commonly used, it has been shown to be less effective at suppressing racemization compared to the diphenylmethyl (Dpm) group. nih.gov Further modification of the Dpm group, such as the 4,4′-dimethoxydiphenylmethyl (Ddm) group, can lead to an even greater reduction in racemization. nih.gov The 4-methoxybenzyloxymethyl (MBom) group has also been designed as an electron-donating S-protecting group that significantly reduces racemization levels, even under microwave-assisted SPPS conditions. nih.govnih.gov

Resin Selection for C-Terminal Cysteine: When cysteine is the C-terminal amino acid, it is particularly susceptible to racemization during the repeated base treatments for Fmoc removal. nih.gov The use of sterically hindered trityl-type resins, such as 2-chlorotrityl chloride resin, has proven to be highly effective in suppressing this racemization. researchgate.netnih.gov

ChallengeMitigation StrategyKey Findings
Racemization during couplingUse of acidic/neutral coupling conditionsDIPCDI/HOBt or DIPCDI/Oxyma activation minimizes racemization.
Racemization during couplingSelection of appropriate S-protecting groupDpm and Ddm groups show less racemization than Trt. nih.gov MBom group is also effective. nih.govnih.gov
Racemization of C-terminal CysteineUse of sterically hindered resins2-chlorotrityl resin is effective in suppressing racemization. nih.gov

Prevention of β-Elimination and Piperidinylalanine Formation in C-Terminal Cysteine Sequences

Peptides with a C-terminal cysteine are prone to a base-catalyzed β-elimination of the protected sulfhydryl group, which leads to the formation of a dehydroalanine (B155165) residue. peptide.comresearchgate.net This reactive intermediate can then undergo a Michael addition with piperidine (B6355638), the base commonly used for Fmoc deprotection, resulting in the formation of a 3-(1-piperidinyl)alanine side product. peptide.comscite.airsc.orgsemanticscholar.org This side reaction is particularly problematic when the cysteine residue is attached to a Wang-type resin.

Mitigation Strategies:

Use of Bulky Protecting Groups: Employing sterically bulky S-protecting groups, such as the trityl (Trt) group, can help to minimize, though not completely eliminate, the formation of the 3-(1-piperidinyl)alanine adduct. peptide.com

Alternative Protecting Groups: The tetrahydropyranyl (Thp) group has been shown to decrease both racemization and β-elimination followed by piperidine addition. scite.ai

Resin Selection: The choice of resin is critical. As with racemization, the use of trityl-type resins like 2-chlorotrityl resin, NovaSyn TGT, and NovaPEG Trityl resins can significantly reduce the incidence of β-elimination and subsequent piperidinylalanine formation to more acceptable levels.

Side ReactionContributing FactorsMitigation Strategy
β-EliminationBase-catalyzed reaction at C-terminal cysteineUse of bulky S-protecting groups (e.g., Trt). peptide.com
Piperidinylalanine FormationMichael addition of piperidine to dehydroalanine intermediateUse of trityl-type resins (e.g., 2-chlorotrityl).

Addressing Unwanted Side Reactions During Cleavage and Deprotection

The final cleavage and deprotection step, typically performed with a strong acid like trifluoroacetic acid (TFA), can generate highly reactive electrophilic species. These can lead to a variety of unwanted side reactions if not properly managed.

During the acidic cleavage of the peptide from the resin and the removal of side-chain protecting groups, reactive carbocations are generated. iris-biotech.de These cations can alkylate nucleophilic residues such as cysteine, leading to undesired side products. researchgate.netnih.gov

Mitigation Strategies:

Use of Scavengers: To prevent these side reactions, scavenger cocktails are added to the cleavage mixture. iris-biotech.de Common scavengers include water, triisopropylsilane (B1312306) (TIS), and various thiol-containing compounds like 1,2-ethanedithiol (B43112) (EDT). iris-biotech.dewpmucdn.combiotage.com

Specific Scavengers for Cysteine: For peptides containing cysteine, the inclusion of a reducing agent like EDT in the cleavage cocktail is critical to maintain the cysteine residues in their reduced state and prevent oxidation. biotage.com TIS is particularly effective at quenching the trityl cation released from Cys(Trt), irreversibly converting it to triphenylmethane (B1682552) and preventing re-attachment to the cysteine thiol.

Optimized Cocktails: A standard cleavage cocktail for many peptides is 95% TFA, 2.5% TIS, and 2.5% water. iris-biotech.de For peptides containing sensitive residues like cysteine, a reducing mixture such as 94% TFA, 1% TIS, 2.5% water, and 2.5% EDT is often used. iris-biotech.de "Reagent K," composed of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT, is also frequently employed for peptides with Cys, Met, Trp, or Tyr. iris-biotech.dewpmucdn.com

ScavengerPurposeTarget Residues
WaterScavenges tert-butyl cationsD, E, S, T, Y wpmucdn.com
Triisopropylsilane (TIS)Quenches trityl cationsCys(Trt)
1,2-Ethanedithiol (EDT)Maintains reducing environment, prevents oxidationCys biotage.com

A less common but potential side reaction involves the intramolecular transfer of the fluorenylmethyl (Fm) group from the Nα-amino group to the sulfur atom of a free cysteine thiol. This transprotection can be catalyzed by bases.

Mitigation Strategies:

Research has shown that this N-Fmoc to S-Fm transprotection can be efficiently achieved using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dry tetrahydrofuran (B95107) (THF). researchgate.net While this is typically an undesired side reaction, understanding the conditions that promote it allows for the development of strategies to avoid it during standard synthesis, such as minimizing exposure to strong, non-nucleophilic bases in the presence of unprotected cysteine.

Aspartimide formation is a major side reaction in Fmoc-based SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. peptide.comnih.goviris-biotech.de It occurs through the cyclization of the aspartic acid side chain with the backbone amide nitrogen, a reaction promoted by the basic conditions of Fmoc deprotection. researchgate.netnih.govnih.gov This can lead to racemization and the formation of both α- and β-peptides. nih.gov

Mitigation Strategies:

Backbone Protection: The incorporation of a protecting group on the amide nitrogen of the amino acid following the aspartic acid can block aspartimide formation. peptide.com Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) have been successfully used for this purpose. peptide.comiris-biotech.de

Bulky Side-Chain Esters: Using sterically hindered esters for the aspartic acid side chain, such as 3-methyl-pent-3-yl (Mpe) or 3-ethyl-pent-3-yl (Epe), can reduce the rate of aspartimide formation. nih.gov

Novel Protecting Groups: The development of novel protecting groups like cyanosulfurylides (CSY) offers a promising approach. These groups mask the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation. researchgate.netnih.govnih.goviris-biotech.de

Deprotection Additives: The addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation. researchgate.net

Mitigation StrategyMechanismApplicable Sequences
Backbone Protection (Hmb, Dmb)Steric hindrance at the backbone amide nitrogenAsp-Xxx sequences peptide.comiris-biotech.de
Bulky Side-Chain EstersSteric hindrance at the aspartic acid side chainGeneral use nih.gov
Cyanosulfurylide (CSY) ProtectionMasking of the carboxylic acid with a C-C bondGeneral use researchgate.netnih.govnih.goviris-biotech.de
HOBt in Deprotection SolutionProtonation of the intermediateGeneral use researchgate.net

Impact of Resin Linker Chemistry on Cysteine Reactivity and Side Products

The chemistry of the linker that attaches the peptide to the solid support can significantly influence the outcome of the synthesis, particularly for cysteine-containing peptides.

Mitigation Strategies:

Wang Resin and S-alkylation: Cysteine residues, especially at the C-terminus, can be susceptible to S-alkylation by carbocations generated from the fragmentation of the Wang resin linker during final TFA cleavage. researchgate.netnih.govsemanticscholar.org This leads to the formation of a 4-hydroxybenzyl adduct. The use of TIS alone is not sufficient to suppress this side reaction. peptide.com

Trityl-Based Resins: As mentioned previously, the use of trityl-based resins, such as 2-chlorotrityl chloride resin, is highly recommended for synthesizing peptides with C-terminal cysteine. The steric bulk of the trityl linker helps to prevent side reactions like diketopiperazine formation, racemization, and β-elimination. peptide.comnih.gov

Safety-Catch Linkers: For more complex syntheses, safety-catch linkers offer an alternative. These linkers are stable to the conditions of both Fmoc and Boc chemistry but can be activated by a specific chemical reaction to allow for cleavage under conditions that might otherwise be incompatible. nih.gov This can provide greater flexibility and control over the final cleavage step, potentially minimizing side reactions.

Analytical and Spectroscopic Characterization in Research of Fmoc S Xanthyl L Cysteine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quality control of Fmoc-S-xanthyl-L-cysteine. It is routinely used to assess the purity of the compound after synthesis and purification, with commercial suppliers often guaranteeing a purity of ≥98% as determined by HPLC. chemimpex.com In the context of peptide synthesis, HPLC is crucial for monitoring the progress of coupling and deprotection steps. csic.esajpamc.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this analysis. The separation is typically achieved on a C18 column, utilizing a gradient elution system. This system involves a polar mobile phase (A), often water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and a less polar mobile phase (B), typically acetonitrile (B52724) (ACN) also containing TFA. csic.es The gradient, a programmed increase in the percentage of mobile phase B over time, allows for the effective separation of the relatively nonpolar this compound from more polar impurities or starting materials. csic.es Detection is commonly performed using a UV detector, as the fluorenyl (Fmoc) and xanthyl (Xan) groups contain chromophores that absorb strongly in the UV region. lcms.cz For instance, a typical analysis might involve a gradient of 5-95% acetonitrile in water (both with 0.1% TFA) over 15 minutes. csic.es

ParameterTypical ConditionPurpose
Stationary Phase (Column)C18 (e.g., 4.6 x 150 mm, 5 µm)Provides a nonpolar surface for separation based on hydrophobicity. sielc.com
Mobile Phase AWater + 0.1% Trifluoroacetic Acid (TFA)The polar component of the mobile phase system. TFA acts as an ion-pairing agent to improve peak shape. csic.es
Mobile Phase BAcetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA)The nonpolar (organic) component. Elutes the compound from the column. csic.es
Elution ModeGradient (e.g., 5% to 95% B over 15-45 min)Allows for the separation of compounds with a wide range of polarities. csic.esrsc.org
Flow Rate1.0 mL/minStandard flow for analytical scale columns.
DetectionUV (e.g., 200 nm, 215 nm, 222 nm, 340 nm)The Fmoc and xanthyl groups provide strong UV absorbance for sensitive detection. lcms.czsielc.comresearchgate.netdntb.gov.ua

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a powerful technique used to confirm the identity and integrity of this compound by providing an accurate measurement of its molecular weight. The molecular formula for this compound is C₃₁H₂₅NO₅S, which corresponds to a molecular weight of approximately 523.6 g/mol . chemimpex.comscbt.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is crucial for unambiguous identification. csic.es

Techniques such as Electrospray Ionization (ESI) are commonly coupled with mass spectrometry (LC-MS) to analyze samples. lcms.czbldpharm.com In positive ion mode, the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The measured mass-to-charge ratio (m/z) is then compared to the calculated theoretical value to confirm the compound's identity.

MS is also vital for identifying impurities that may arise during synthesis or storage. These can include by-products from the synthetic route or degradation products. In the broader context of peptide synthesis where this compound is used, MS is essential for identifying process-related impurities such as deletion sequences (where an amino acid failed to couple) or products resulting from the premature cleavage of protecting groups. lcms.czmdpi.com For example, the oxidation of the sulfur atom in cysteine-containing peptides is a common modification that is readily detected by a +16 Da mass shift. mdpi.com

SpeciesFormulaCalculated Mass (Da)Observed Ion (m/z)
This compoundC₃₁H₂₅NO₅S523.1453[M+H]⁺, [M+Na]⁺
Potential Impurity: De-Fmoc derivativeC₁₆H₁₅NO₃S301.0773[M+H]⁺
Potential Impurity: Sulfoxide (B87167)C₃₁H₂₅NO₆S539.1402[M+H]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to confirm that the correct chemical structure has been synthesized.

¹H NMR provides information about the chemical environment of protons in the molecule. The spectrum of this compound would show characteristic signals for the aromatic protons of the Fmoc and xanthyl groups, typically in the range of 7.2-7.8 ppm. csic.es Specific signals corresponding to the cysteine backbone, including the α-proton and the two β-protons, would also be present, along with signals for the methine and methylene (B1212753) protons of the Fmoc group. csic.esrsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals would be observed for the carbonyl carbons of the carboxyl and carbamate (B1207046) groups, the aromatic carbons of the protecting groups, and the aliphatic carbons of the cysteine residue and the Fmoc handle. csic.es Together, these spectra provide a unique fingerprint of the molecule, confirming the connectivity of the atoms and the presence of all key functional groups. chemicalbook.comresearchgate.net

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic (Fmoc, Xanthyl)~7.2 - 7.8 (multiplet)~120 - 144
Fmoc-CH, CH₂~4.2 - 4.4~47, ~67
Cysteine α-CH~4.7 (multiplet)~53
Cysteine β-CH₂~3.1 - 3.2 (multiplet)~32-40
Carboxyl C=O-~175
Fmoc C=O-~156

Note: Approximate chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions. csic.es

Chiroptical Spectroscopy (e.g., CD, VCD, Optical Rotation) for Stereochemical Analysis in Solution and Aggregated States

Since this compound is synthesized from the naturally occurring amino acid L-cysteine, it is a chiral molecule. Chiroptical spectroscopy techniques are essential for confirming its stereochemical integrity, which is critical for its biological applications.

Optical Rotation is a classical method used to measure the extent to which a chiral compound rotates plane-polarized light. The specific rotation ([α]D) is a characteristic physical property. For this compound, a typical value is reported as +26 ± 2º (c=1 in DMF), confirming its chiral nature. chemimpex.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of a chiral molecule. nih.gov For this compound, the CD spectrum provides a signature corresponding to the L-configuration of the cysteine stereocenter. sci-hub.ru This technique is particularly powerful for ensuring that no racemization has occurred during the synthesis or derivatization of the amino acid. Furthermore, changes in the CD signal can be used to study conformational changes or the formation of aggregates in solution, as the chiroptical properties are often sensitive to intermolecular interactions. rsc.orgmdpi.com While Vibrational Circular Dichroism (VCD) is a more advanced technique that could provide even more detailed stereochemical information, standard electronic CD is more commonly employed for routine analysis of such derivatives. rsc.org

TechniqueMeasurementApplication for this compound
Optical RotationSpecific Rotation [α]DConfirms bulk chirality and is used as a quality control parameter. chemimpex.com
Circular Dichroism (CD)Differential absorption of circularly polarized light (Cotton effects)Confirms absolute configuration (L-form), detects racemization, and can study solution-state conformation and aggregation. sci-hub.runih.govresearchgate.net

Advanced Spectroscopic Probes for Studying Cysteine Reactivity in Model Systems

While the thiol group of this compound is protected by the acid-labile xanthyl group, the study of cysteine reactivity is a major area of chemical biology where related compounds serve as crucial models. researchgate.net Advanced spectroscopic probes are designed to react specifically with the free sulfhydryl group of cysteine, leading to a measurable change in a spectroscopic property, such as fluorescence or absorbance. rsc.orgnih.gov

These probes are instrumental in model systems for several reasons:

Selectivity: Researchers develop probes that can distinguish cysteine from other biothiols like homocysteine and glutathione, often exploiting the unique nucleophilicity and pKa of cysteine's thiol group. rsc.org

Reaction Monitoring: The reaction between a probe and a cysteine model compound can be followed spectroscopically in real-time to study reaction kinetics and mechanisms. This includes reactions like Michael additions, aromatic nucleophilic substitutions, or cleavage reactions that trigger a fluorescent response. nih.gov

Understanding Biological Roles: By studying how these probes react with model cysteine compounds under various conditions (e.g., different pH, redox environments), scientists gain insights into the behavior of cysteine residues in complex biological systems like proteins. nih.govrsc.org This knowledge is vital for developing drugs that target specific cysteine residues or for creating sensors to detect disease-related biomarkers. researchgate.netnih.gov

Fluorescent probes, for example, might contain an acrylate (B77674) group that undergoes a Michael addition-cyclization reaction specifically with cysteine, releasing a fluorophore and causing a "turn-on" of fluorescence. nih.gov The efficiency and selectivity of such reactions are first optimized in model systems using simple cysteine derivatives before being applied in more complex biological matrices. mdpi.com

Probe Reaction MechanismSpectroscopic OutputPrinciple of Cysteine Detection
Michael Addition / CyclizationFluorescence "Turn-On"The unique proximity of the amino and thiol groups in cysteine facilitates a specific intramolecular cyclization reaction after the initial addition, releasing a fluorophore. nih.gov
Aromatic Nucleophilic Substitution (SₙAr)Colorimetric/Fluorometric ShiftThe highly nucleophilic thiol group displaces a leaving group on an electron-deficient aromatic ring, altering the electronic properties and thus the spectrum of the probe molecule. rsc.org
Cleavage of S-S or Se-N bondsFluorescence "Turn-On"The thiol group of cysteine reduces a disulfide or selenium-nitrogen bond in the probe, breaking quenching and restoring fluorescence. nih.gov

Future Research Trajectories and Innovations in Fmoc S Xanthyl L Cysteine Chemistry

Design and Synthesis of Next-Generation Thiol Protecting Groups with Enhanced Properties

The quest for ideal thiol protecting groups is ongoing, driven by the need for enhanced stability, unique deprotection conditions, and compatibility with increasingly complex synthetic strategies. chemistryviews.org While traditional groups like trityl (Trt) and acetamidomethyl (Acm) are widely used, research is focused on developing novel groups that overcome their limitations. nih.govacs.org

Next-generation protecting groups are being designed with a focus on:

Enhanced Orthogonality: The ability to selectively remove one protecting group in the presence of many others is paramount for synthesizing peptides with multiple, specific disulfide bonds. rsc.org Researchers are exploring groups removable under highly specific and mild conditions to avoid damaging the peptide.

Improved Stability and Reduced Side Reactions: Side reactions such as racemization and β-elimination at the cysteine residue can be significant challenges, particularly when the C-terminal amino acid is cysteine. researchgate.netacs.org New protecting groups are designed to minimize these issues. For instance, bulky esters on aspartate have been used to reduce aspartimide formation. iris-biotech.de

Novel Deprotection Mechanisms: Photoremovable protecting groups, such as the o-nitrobenzyl group and the more recent nitrodibenzofuran (NDBF) group, offer spatial and temporal control over deprotection, which is highly advantageous for various applications in chemical biology. umn.eduamericanpeptidesociety.org A methoxy-substituted NDBF (MeO-NDBF) group has shown an improved two-photon action cross-section, making it suitable for advanced biological experiments. americanpeptidesociety.org

Disulfide-Based Protecting Groups: Groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) are being developed as alternatives to groups like S-tBu, offering easier removal with reducing agents such as 1,4-dithiothreitol (DTT) while maintaining stability during SPPS. chemistryviews.org

Recent research has introduced a pyridazinedione (PD) based scaffold as a thiol-labile protecting group, demonstrating its compatibility with conventional and microwave-assisted SPPS. rsc.org The development of such innovative groups expands the synthetic chemist's toolkit, enabling the creation of more complex and novel peptide structures.

Protecting Group ClassExample(s)Key FeaturesDeprotection Condition
Acid-Labile Trityl (Trt), Methoxytrityl (Mmt)Removed with mild acid; useful for on-resin modification.1% TFA in DCM
Photoremovable o-nitrobenzyl, Nitrodibenzofuran (NDBF)Allows for spatial and temporal control of deprotection using light.UV or two-photon activation umn.eduamericanpeptidesociety.org
Disulfide-Based tert-butylthio (StBu), SIT, MOTRemoved by reducing agents; useful for on-resin disulfide formation.Thiols (e.g., DTT) or trialkylphosphines chemistryviews.org
Enzyme-Labile Phenylacetamidomethyl (Phacm)Environmentally friendly alternative to Acm; removed by penicillin G acylase.Penicillin G acylase researchgate.net

Development of Orthogonal Deprotection Strategies for Complex Cysteine-Rich Peptides

The synthesis of peptides containing multiple disulfide bonds, such as conotoxins, requires a sophisticated protection scheme where each pair of cysteines destined to form a disulfide bridge is protected by a unique group that can be removed without affecting the others. rsc.orgnih.gov This concept is known as orthogonality. iris-biotech.depeptide.com The standard Fmoc/tBu strategy is a foundational orthogonal system, where the N-terminal Fmoc group is removed by a base (like piperidine) and side-chain groups like tert-butyl (tBu) are removed by acid (like trifluoroacetic acid, TFA). rsc.orgiris-biotech.de

Developing fully orthogonal strategies for multiple cysteine residues is a significant challenge. acs.org The goal is to create sets of protecting groups that can be selectively cleaved in any desired order. iris-biotech.de Research in this area focuses on:

Expanding the Orthogonal Set: Combining well-established protecting groups with newer ones to create multi-step, regioselective disulfide formation strategies. For example, a combination of acid-labile groups (like Trt), a group removable by iodine (like Acm), and a group removable under different acidic conditions (like Mob) has been used to synthesize conotoxins with three disulfide bonds. nih.govresearchgate.net

Fine-Tuning Deprotection Conditions: Optimizing reaction conditions to achieve selective removal. For instance, groups like Mmt can be removed with very dilute TFA (1%), leaving other acid-labile groups like tBu intact. Similarly, the removal of S-tBu groups can be achieved with specific thiol cocktails, like 20% β-mercaptoethanol with 0.1 M NMM in DMF, when other reducing agents fail.

On-Resin Cyclization: Performing selective deprotection and subsequent disulfide bond formation while the peptide is still attached to the solid support. This often leads to higher yields and purity of the desired cyclic product. Strategies using groups like Cys(Mmt) or Cys(STmp) allow for selective on-resin deprotection, followed by oxidation to form the disulfide bridge.

The successful synthesis of complex, multi-disulfide peptides is highly dependent on the careful selection and sequential removal of these orthogonal protecting groups. acs.org

Protecting GroupDeprotection ReagentOrthogonal To
Fmoc 20% Piperidine (B6355638) in DMFtBu, Trt, Acm
tBu 95% TFAFmoc
Trt/Mmt 1-2% TFA in DCMtBu, Acm, Fmoc
Acm Iodine, Hg(OAc)₂, AgOTfFmoc, tBu, Trt
StBu/STmp Thiols (DTT, β-mercaptoethanol), PhosphinesFmoc, tBu, Trt, Acm

Automation and Miniaturization of Synthetic Processes Utilizing Fmoc-S-xanthyl-L-cysteine

The principles of Solid-Phase Peptide Synthesis (SPPS) are highly amenable to automation. americanpeptidesociety.org Automated peptide synthesizers have become standard laboratory equipment, offering increased reproducibility, higher throughput, and reduced manual labor by standardizing the repetitive cycles of deprotection, coupling, and washing. americanpeptidesociety.orgyoutube.com

Recent advancements in this area include:

Microwave-Assisted SPPS: The application of microwave radiation can significantly accelerate coupling and deprotection steps, reducing the time required for the synthesis of long or complex peptides, including cysteine-rich peptides. nih.gov This has been shown to produce peptides in high yield and purity, with the assembly of a ~30-residue peptide chain possible in an overnight reaction. nih.gov

Flow Chemistry Systems: Continuous flow-based synthesizers offer precise control over reaction conditions and allow for in-line monitoring of processes like Fmoc deprotection via UV detection. vapourtec.com This technology can reduce cycle times and the required excess of reagents. vapourtec.com

Miniaturization and High-Throughput Synthesis: There is a growing trend towards microscale synthesis, where thousands of peptides are synthesized in parallel on a very small scale (nanomole quantities). jpt.com This approach is highly cost-effective and ideal for large-scale screening applications, such as epitope mapping or antigen identification. jpt.com

Nano-reactors: Emerging research explores the use of nano-reactors to improve peptide synthesis, with reports of achieving nearly 100% coupling yields in minutes, addressing the persistent challenges of long reaction times and incomplete reactions in traditional SPPS. morressier.com

These automated and miniaturized systems streamline the synthesis process, making the production of complex cysteine-containing peptides more efficient and accessible for research and development. formulationbio.com

Computational Chemistry Approaches to Predict Reactivity and Side Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an invaluable tool for understanding and predicting the chemical behavior of molecules in peptide synthesis. researchgate.netnih.gov These methods can provide insights into reaction mechanisms, transition states, and potential side reactions, guiding the design of more efficient synthetic strategies.

Key areas where computational approaches are being applied include:

Predicting Cysteine Reactivity: The reactivity of a cysteine thiol is highly dependent on its local microenvironment, which influences its pKa. acs.org Computational models are being developed to predict cysteine pKa and reactivity based on factors like solvent exposure, hydrogen bonding, and the surrounding amino acid sequence. acs.orgnih.gov Machine learning algorithms, trained on experimental data from chemoproteomic methods, can now predict hyper-reactive cysteines from sequence data alone with high accuracy. acs.orgnih.gov

Modeling Deprotection Mechanisms: DFT calculations can be used to investigate the energetics of protecting group cleavage. This allows researchers to understand the feasibility of a proposed deprotection step and predict its selectivity, helping to design better orthogonal strategies.

Investigating Side Reactions: Computational methods can model the pathways of common side reactions, such as the formation of aspartimide or the β-elimination of protected cysteine. iris-biotech.de By understanding the activation energies and intermediates involved, chemists can devise strategies to minimize these unwanted outcomes. For example, DFT has been used to create a relative scale of reactivity for nitrile-containing compounds with cysteine, which can help predict potential covalent binding and toxicity. nih.gov

These predictive models help to rationalize experimental observations and reduce the trial-and-error often involved in developing complex peptide synthesis protocols. nih.govmdpi.com

Expanding the Scope of Applications in Emerging Fields of Chemical Biology

The ability to precisely synthesize complex peptides containing strategically placed cysteine residues, facilitated by protecting groups like this compound, opens up a vast range of applications in chemical biology. rsc.orgchemimpex.com Cysteine's unique reactivity allows it to serve as a chemical handle for a variety of modifications. researchgate.net

Emerging applications include:

Bioconjugation and Drug Delivery: Cysteine residues are frequently used for the site-specific attachment of other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs to form antibody-drug conjugates (ADCs). researchgate.netchemimpex.com The development of polymers with thiol groups represents a new generation of mucoadhesive materials with potential applications in drug delivery. nih.gov

Development of Biosensors and Diagnostics: The ability to attach biomolecules to surfaces via cysteine chemistry is crucial for creating diagnostic tools and biosensors designed to detect specific biological targets. chemimpex.com

Protein Semi-synthesis: In a technique called native chemical ligation (NCL), a synthetic peptide with a C-terminal thioester is reacted with another peptide or protein that has an N-terminal cysteine. nih.gov This powerful method allows for the creation of large, semi-synthetic proteins with modifications that are impossible to achieve through recombinant expression alone.

Probing Protein Function: Cysteine residues play key roles in redox signaling within cells through various oxidative post-translational modifications. acs.org Synthetic peptides containing specifically modified cysteines are essential tools for studying these signaling pathways and understanding protein function in health and disease. acs.org

The continued development of advanced cysteine protection strategies is therefore critical for pushing the boundaries of chemical biology and creating novel tools for research, diagnostics, and therapeutics. chemimpex.com

Q & A

Q. What are the key considerations for synthesizing Fmoc-S-xanthyl-L-cysteine in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The synthesis requires careful selection of protecting groups and coupling conditions. The Fmoc group protects the α-amino group, while the xanthyl group protects the cysteine thiol. Use coupling reagents like HBTU/HOBt in DMF for efficient amide bond formation . Monitor coupling efficiency via Kaiser or Ellman tests to ensure complete deprotection and avoid truncated peptides. Maintain anhydrous conditions to prevent side reactions, and characterize intermediates via HPLC and mass spectrometry .

Q. How do I verify the purity and identity of this compound after synthesis?

  • Methodological Answer : Employ reversed-phase HPLC with UV detection (220–280 nm) to assess purity. Confirm identity using high-resolution mass spectrometry (HRMS) or MALDI-TOF. For structural validation, use 1^1H and 13^13C NMR to analyze characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, xanthyl group signals) . Cross-reference with literature data for xanthyl-protected cysteine derivatives .

Q. What are the stability challenges of this compound during storage and handling?

  • Methodological Answer : The xanthyl group is sensitive to acidic conditions and light. Store the compound at –20°C under argon in amber vials to prevent oxidation and degradation. Pre-dissolve in DMF or DMSO (dry, <0.01% water) for immediate use in SPPS. Regularly perform stability assays via TLC or HPLC to detect decomposition .

Advanced Research Questions

Q. How can I resolve contradictions in disulfide bond formation efficiency when using this compound in peptide folding?

  • Methodological Answer : Inefficient folding may arise from incomplete deprotection or steric hindrance from the xanthyl group. Optimize deprotection using 20% piperidine in DMF with 0.1 M HOBt to minimize side reactions. For oxidative folding, test buffer systems (e.g., glutathione redox shuffling at pH 8.0) and monitor kinetics via circular dichroism (CD) or LC-MS . Compare results with alternative thiol-protecting groups (e.g., trityl or Acm) to isolate the xanthyl group’s impact .

Q. What strategies mitigate aggregation of peptides containing this compound during SPPS?

  • Methodological Answer : Aggregation often occurs due to hydrophobic interactions from the xanthyl group. Incorporate backbone amide-protecting groups (e.g., 2,4-dimethoxybenzyl) or use chaotropic agents like 6 M guanidine HCl in the coupling mixture. Employ microwave-assisted SPPS to enhance solubility and coupling efficiency. Post-synthesis, use SEC or DLS to characterize aggregation and optimize cleavage conditions (e.g., TFA with scavengers like EDT) .

Q. How do I address inconsistent enzymatic activity data in studies using this compound-modified substrates?

  • Methodological Answer : Inconsistencies may stem from residual protecting groups or altered substrate conformation. Validate complete deprotection via Ellman’s test for free thiols. Perform molecular dynamics simulations to assess steric effects of the xanthyl group on enzyme binding. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and compare with unmodified substrates .

Analytical and Reproducibility Challenges

Q. What analytical methods are critical for detecting side products in this compound synthesis?

  • Methodological Answer : Use LC-MS/MS to identify byproducts like β-sheet aggregates or oxidized species. For quantification, integrate 19^{19}F NMR if fluorinated analogs are used. Apply advanced fragmentation techniques (e.g., CID or ETD) in MS to resolve structural ambiguities . Document all parameters (e.g., column type, gradient) to ensure reproducibility across labs .

Q. How can I ensure reproducibility in peptide synthesis protocols using this compound across different laboratories?

  • Methodological Answer : Standardize reagents (e.g., DMF purity >99.9%), equipment (e.g., syringe pump flow rates), and environmental controls (humidity <30%). Provide detailed metadata in publications, including coupling times, temperatures, and resin swelling ratios. Share raw analytical data (HPLC chromatograms, MS spectra) in supplementary materials .

Data Reporting and Compliance

Q. What metadata is essential when publishing studies involving this compound?

  • Methodological Answer : Include:
  • Synthetic protocols (molar ratios, reaction times).
  • Analytical parameters (HPLC gradients, MS ionization modes).
  • Storage conditions (temperature, solvent history).
  • Ethical compliance (e.g., CAS registry number, safety data per OSHA HCS guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.